Trityl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

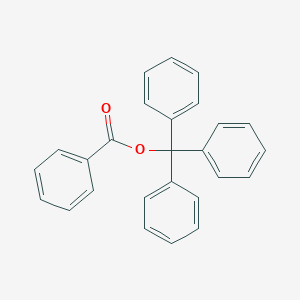

Trityl benzoate is a useful research compound. Its molecular formula is C26H20O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Trityl benzoate (C26H20O2) is a stable organic compound that exhibits distinctive chemical behavior due to the presence of the trityl group. This group is known for its radical stability, making trityl derivatives valuable in electron paramagnetic resonance (EPR) studies and as spin probes.

Spectroscopic Applications

1. Electron Paramagnetic Resonance (EPR) Studies:

this compound derivatives have been employed as spin probes in EPR spectroscopy. The compound's ability to form stable radicals allows for precise measurements of local viscosity and molecular dynamics in biological systems. For instance, the 13C-labeled trityl spin probe has been utilized in EPR viscometry to measure microviscosity in living tissues, providing insights into physiological and pathological conditions .

2. NMR Spectroscopy:

In NMR studies, this compound has been used to investigate carbocation formation and zwitterion stability in solution. The compound's behavior under various conditions has been analyzed using 1H and 13C NMR spectroscopy, revealing significant insights into its reactivity with alkali and alkaline earth metals . These studies demonstrate the utility of this compound in understanding reaction mechanisms involving carbocations.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis. Its derivatives have been synthesized for various applications:

- Synthesis of Tritylone Alcohols: this compound can be transformed into tritylone alcohols through selective reactions, showcasing its role as a precursor in synthetic pathways .

- Bifunctionalized Resins: The compound has been incorporated into bifunctionalized resins, which are useful in synthesizing insect sex pheromones. This application highlights its significance in materials science and chemical engineering .

Biological Applications

This compound's properties have led to its exploration in biological contexts:

- Microviscosity Measurement: The 13C-dFT probe derived from trityl compounds has been shown to noninvasively assess microviscosity in biological fluids, aiding in the understanding of blood viscosity changes due to disease or treatment .

- Spin Labeling: Trityl radicals can be attached to biomolecules for distance measurements between spins using double electron-electron resonance techniques. This application is critical for studying protein dynamics and interactions at the molecular level .

Case Studies

Case Study 1: EPR Viscometry

A study demonstrated the use of a 13C-labeled trityl spin probe for measuring microviscosity in human blood samples. The results indicated that this method could effectively monitor changes associated with various health conditions, thus providing a potential diagnostic tool for clinical settings .

Case Study 2: NMR Analysis of Carbocations

Research involving this compound revealed significant shifts in NMR signals upon interaction with metal ions, confirming the formation of carbocations. This study provided valuable insights into the reactivity patterns of trityl derivatives under different conditions, enhancing our understanding of organic reaction mechanisms .

Propiedades

Número CAS |

17714-77-1 |

|---|---|

Fórmula molecular |

C26H20O2 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

trityl benzoate |

InChI |

InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

Clave InChI |

IWTBESTVUWMZEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.